1-(Bromomethyl)-4-sec-butoxybenzene
Description
Properties
IUPAC Name |
1-(bromomethyl)-4-butan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-3-9(2)13-11-6-4-10(8-12)5-7-11/h4-7,9H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXJOCNSSVUVTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655511 | |
| Record name | 1-(Bromomethyl)-4-[(butan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094272-92-0 | |
| Record name | 1-(Bromomethyl)-4-[(butan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity, stability, and applications of 1-(bromomethyl)-4-sec-butoxybenzene are influenced by its substituents. Below is a comparative analysis with structurally related bromomethyl aromatic compounds:
Substituent Electronic Effects
- 1-(Bromomethyl)-4-methoxybenzene (): The methoxy (-OMe) group is a stronger electron donor than sec-butoxy, reducing the electrophilicity of the bromomethyl group. This results in slower nucleophilic substitution reactions compared to the target compound. For example, in C–C bond insertion reactions, 1-(bromomethyl)-4-methoxybenzene achieved a 75% yield under optimized conditions .
- 4-(Bromomethyl)benzaldehyde (): The aldehyde (-CHO) group is electron-withdrawing, significantly enhancing the reactivity of the bromomethyl group.
- 1-(Bromomethyl)-4-(methylsulfonyl)benzene ():
The methylsulfonyl (-SO₂Me) group strongly withdraws electrons, making the bromomethyl group highly reactive. Such derivatives are often used in Suzuki-Miyaura couplings but require careful handling due to their sensitivity .
Steric Effects
- This compound is less favored in sterically demanding transformations .
- 1-Bromo-4-sec-butyl-2-methylbenzene ():
The presence of a sec-butyl and methyl group in adjacent positions creates significant steric bulk, reducing accessibility to the bromine atom. This contrasts with the para-substituted target compound, which has a more accessible bromomethyl group .
Data Tables
Table 1: Comparative Reactivity of Bromomethyl Aromatic Compounds
Research Findings and Trends
- Reactivity Trends : Electron-withdrawing substituents (e.g., -CHO, -SO₂Me) enhance bromomethyl reactivity, enabling high-yield transformations like azide couplings (86% yield, ). In contrast, electron-donating groups (e.g., -OMe, -O-sec-butyl) necessitate harsher conditions or catalysts for comparable efficiency .
- Steric Limitations: Bulky substituents like phenoxy or sec-butyl reduce reaction rates in SN2 mechanisms but improve selectivity in transition-metal-catalyzed reactions .
- Safety Considerations : Bromomethyl compounds universally require precautions against skin/eye exposure, as highlighted in safety data sheets (e.g., ).
Q & A
Basic Research Question
- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use a fume hood to prevent inhalation .
- First Aid:
- Eye Exposure: Flush with water for 15 minutes; consult an ophthalmologist .
- Skin Contact: Wash with soap and water for 15 minutes; remove contaminated clothing .
- Storage: Store in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent light-induced degradation .
In nucleophilic substitution reactions, how does the steric environment of the sec-butoxy group influence the reactivity of the bromomethyl moiety?
Advanced Research Question
The bulky sec-butoxy group at the para position creates steric hindrance, slowing SN2 reactions at the bromomethyl site.
- Experimental Evidence: Kinetic studies on analogous compounds (e.g., 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl) show reduced reaction rates with bulky substituents due to restricted nucleophile access .
- Mitigation Strategies:
What contradictions exist in the literature regarding the stability of bromomethyl aromatic ethers under acidic or basic conditions, and how can these be addressed experimentally?
Advanced Research Question
Conflicting reports arise from varying solvent systems and substituent effects:
- Acidic Conditions: Some studies report ether cleavage (e.g., HBr elimination), while others note stability in dilute HCl .
- Basic Conditions: Strong bases (e.g., NaOH) may dehydrohalogenate the bromomethyl group to form styrenes .
Resolution Strategies:
- Controlled Experiments: Monitor degradation via HPLC or GC-MS under standardized pH and temperature conditions .
- Isotopic Labeling: Use deuterated solvents (e.g., D₂O) to track proton exchange or decomposition pathways .
How can computational chemistry tools predict the reactivity and regioselectivity of this compound in further derivatization?
Advanced Research Question
- DFT Calculations: Model the electron density map to identify electrophilic hotspots. The bromomethyl carbon shows higher electrophilicity (Fukui indices >0.1) compared to the aromatic ring .
- Molecular Dynamics: Simulate steric effects of the sec-butoxy group to predict nucleophilic attack trajectories .
- Software Tools: Gaussian or ORCA for energy minimization; VMD for visualizing transition states .
What are the documented applications of this compound in synthesizing complex organic molecules or pharmaceutical intermediates?
Intermediate Research Question
This compound serves as a versatile intermediate:
- Pharmaceuticals: Used to synthesize β-peptidomimetics via coupling reactions, leveraging the bromomethyl group for C–N bond formation .
- Materials Science: Functionalized into liquid crystals by replacing Br with mesogenic groups (e.g., cyanobiphenyl) .
- Agrochemicals: Acts as a precursor for herbicides by introducing heterocycles (e.g., triazoles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
